

PD173074: Application Notes and Protocols for In Vitro Studies of FGFR Signaling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent, selective, and ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It primarily targets FGFR1 and FGFR3, with secondary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] This pyrido[2,3-d]pyrimidine compound is a crucial tool for elucidating the role of FGFR signaling in a multitude of cellular processes, including proliferation, differentiation, and angiogenesis.[1] Its high selectivity and potency make it an invaluable asset in cancer research and developmental biology to probe the therapeutic potential of targeting the FGFR pathway.[1]

Mechanism of Action

PD173074 functions as an ATP-competitive inhibitor by binding to the kinase domain of FGFRs.[1] This binding event precludes the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby inhibiting the autophosphorylation and subsequent activation of the receptor.[1] The blockade of FGFR autophosphorylation prevents the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[2]

Data Presentation

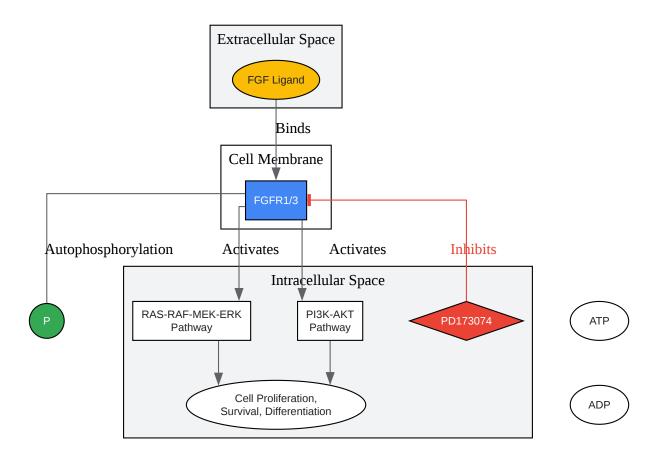


The inhibitory activity of PD173074 has been quantified across various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency and selectivity.

Target	Assay Type	IC50 (nM)	Reference
FGFR1	Kinase Assay	21.5 - 25	[3][4][5][6]
FGFR3	Kinase Assay	5	[3][4]
VEGFR2	Kinase Assay	~100 - 200	[4][5]
PDGFR	Kinase Assay	17,600	[3][7]
c-Src	Kinase Assay	19,800	[3][7]
EGFR	Kinase Assay	> 50,000	[3][7]
InsR	Kinase Assay	> 50,000	[3][7]
FGFR1 Autophosphorylation	Cell-based Assay	1 - 5	[4][5]
FGFR3 Autophosphorylation	Cell-based Assay	~5	[4]
VEGFR2 Autophosphorylation	Cell-based Assay	100 - 200	[4][6]
Cell Viability (FGFR3- expressing cells)	Cell-based Assay	< 20	[4]

Signaling Pathway and Inhibition





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FGFR signaling and PD173074 inhibition.

Experimental Protocols In Vitro Kinase Assay (Radiometric Filter-Binding)

This protocol outlines a general procedure to determine the IC50 value of PD173074 against a specific FGFR kinase.[8]

Materials:

Recombinant FGFR1 kinase



- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[9]
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- [y-32P]ATP
- PD173074
- DMSO
- 1% Phosphoric Acid
- Phosphocellulose filter plate
- Scintillation cocktail

Procedure:

- Prepare PD173074 Dilutions: Create a serial dilution of PD173074 in Kinase Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10 μM. Include a DMSO-only vehicle control.[8]
- Prepare Reagents:
 - Dilute recombinant FGFR1 in Kinase Assay Buffer.
 - Dissolve the substrate in Kinase Assay Buffer.
 - Prepare the ATP solution containing [y-32P]ATP.[8]
- Set up Kinase Reaction: In a 96-well plate, add the Kinase Assay Buffer, PD173074 dilution (or DMSO), substrate solution, and enzyme solution.[8]
- Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.[1]
- Initiate Reaction: Start the kinase reaction by adding the [y-32P]ATP solution to each well.[8]



- Incubation: Incubate the plate for an appropriate time (e.g., 10-30 minutes) at an optimal temperature (e.g., 30°C).[1]
- Stop Reaction: Terminate the reaction by adding 1% Phosphoric Acid.[8]
- Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filters to remove unincorporated [y-32P]ATP.[8]
- Detection: Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.[8]
- Data Analysis: Calculate the percentage of kinase inhibition for each PD173074
 concentration relative to the DMSO control. Plot the percentage of inhibition against the
 logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to
 determine the IC50 value.[1]

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of PD173074 on the viability of cells dependent on FGFR signaling.[4][10]

Materials:

- Cells expressing the target FGFR
- · Complete cell culture medium
- PD173074 stock solution (in DMSO)
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:



- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
- Compound Treatment: Prepare serial dilutions of PD173074 in complete medium. A typical concentration range could be 0.1 nM to 100 μM.[10] Include a vehicle control (DMSO).
- Incubation: Remove the medium from the wells and add the PD173074 dilutions or vehicle control. Incubate for a predetermined period (e.g., 48-72 hours).[4][10]
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
 cells. Plot the percentage of viability against the logarithm of the PD173074 concentration to
 determine the GI50 (concentration for 50% growth inhibition).[1]

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to confirm the inhibitory effect of PD173074 on FGFR autophosphorylation and downstream signaling pathways.[10][11]

Materials:

- Cells expressing the target FGFR
- PD173074
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-loading control like GAPDH or β-actin)
- HRP-conjugated secondary antibody



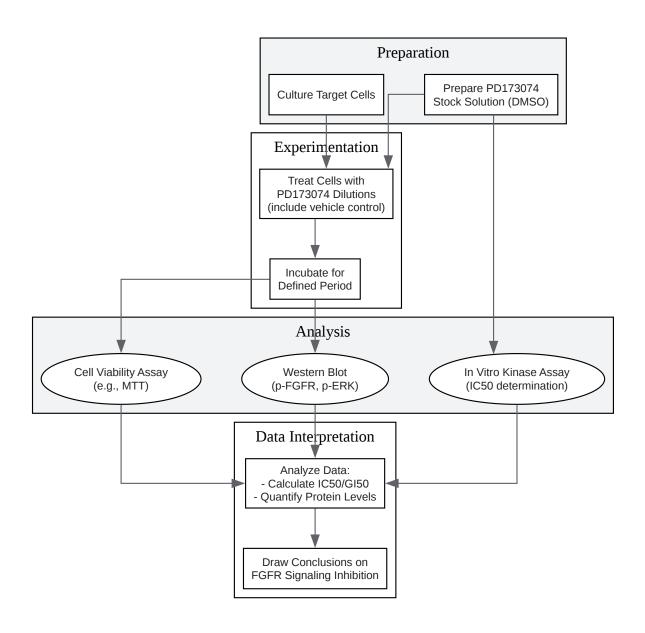
• Enhanced chemiluminescence (ECL) detection reagent

Procedure:

- Cell Treatment: Seed cells and grow to 70-80% confluency. (Optional) Serum-starve cells for 4-24 hours to reduce basal receptor phosphorylation.[11]
- Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of PD173074 (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).[11]
- Ligand Stimulation: (Optional) Stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15 minutes) to induce receptor phosphorylation.[12]
- Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11]
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- · Immunoblotting:
 - Block the membrane with a suitable blocking buffer.
 - Incubate with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.[11]
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.[11]
- Detection: Apply the ECL detection reagent and visualize the protein bands using an imaging system.[11]
- Analysis: Analyze the band intensities to assess the reduction in phosphorylation of FGFR and downstream proteins relative to total protein levels and the loading control.[10]

Experimental Workflow





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General workflow for in vitro experiments.

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